1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine
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Overview
Description
1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of bromine, fluorine, and piperidine moieties
Preparation Methods
The synthesis of 1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 4-bromo-3-fluorophenethyl precursor, followed by its reaction with piperidine derivatives under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine can be compared with similar compounds such as:
1-(4-Bromo-3-fluorophenethyl)pyrrolidine: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
2-(4-Bromo-3-fluorophenethyl)-1,3-dioxolane: Contains a dioxolane ring, offering different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and piperidine, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4-bromo-3-fluorophenyl)ethyl]-4,4-difluoropiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3N/c14-11-2-1-10(9-12(11)15)3-6-18-7-4-13(16,17)5-8-18/h1-2,9H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWQACGPMFWPTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CCC2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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